Calix[5]pyrrole
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Overview
Description
Calix[5]pyrrole is a calixpyrrole.
Scientific Research Applications
Ion Transport and Recognition
- Calix[4]pyrroles are used as molecular containers, exhibiting strong and selective receptors for anions and ion pairs, as well as carriers for transporting ions across membranes (Kim & Sessler, 2015).
- They show preferential binding to halide anions like fluoride and chloride, as well as phosphate and carboxylate anions, with ongoing efforts to improve affinity and selectivity (Saha, Lee, & Lee, 2015).
Analytical Applications
- Calix[4]pyrrole acts as a sensor, particularly in detecting anions through color changes. Modifications to its structure enhance its selectivity and binding effects (Mokhtari & Pourabdollah, 2013).
Supramolecular Chemistry
- Calix[4]pyrroles, known as non-aromatic tetrapyrrolic macrocycles, are critical in supramolecular chemistry for their roles in molecular recognition, extraction, and separation technology (Peng et al., 2020).
Potentiometric Sensors
- Calix[4]pyrroles have been used in potentiometric sensors for neutral nitrophenol isomers, demonstrating high selectivity and affinity in these applications (Piotrowski et al., 2001).
Ligand for p-block Elements
- Recently, calix[4]pyrroles have been employed as ligands for p-block elements, contributing valuable characteristics to main-group element chemistry (Ruppert, Sigmund, & Greb, 2021).
Anion-π Interaction
- Expanded calix[4]pyrroles can sense fluoride ions due to anion-π interactions in polar aprotic solvents (Mahanta et al., 2012).
properties
Product Name |
Calix[5]pyrrole |
---|---|
Molecular Formula |
C25H25N5 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
26,27,28,29,30-pentazahexacyclo[21.2.1.13,6.18,11.113,16.118,21]triaconta-1(25),3,5,8,10,13,15,18,20,23-decaene |
InChI |
InChI=1S/C25H25N5/c1-2-17-12-19-5-6-21(28-19)14-23-9-10-25(30-23)15-24-8-7-22(29-24)13-20-4-3-18(27-20)11-16(1)26-17/h1-10,26-30H,11-15H2 |
InChI Key |
MAVTUVNWIBPJKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=C(N2)CC3=CC=C(N3)CC4=CC=C(N4)CC5=CC=C(N5)CC6=CC=C1N6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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